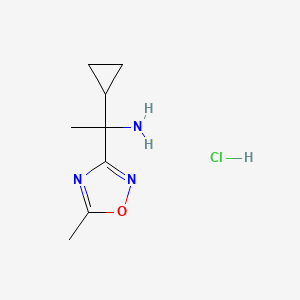![molecular formula C8H12Cl2N2O2 B3246876 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride CAS No. 1803585-23-0](/img/structure/B3246876.png)
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride
説明
“2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride” is a chemical compound with the molecular formula C8H10N2O2. It has a molecular weight of 166.18 . The compound is also known by its IUPAC name, [(4-pyridinylmethyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H . This indicates that the compound consists of a pyridine ring attached to a methylamino group, which is further attached to an acetic acid group .科学的研究の応用
Pyrolysis of Polysaccharides
- Research on the pyrolysis of polysaccharides includes the study of chemical mechanisms involved in the formation of various carbon products such as glycolaldehyde, acetol, acetic acid, and formic acid. These compounds are significant in understanding chemical pathways and could relate to the broader chemical application fields of various acetic acid derivatives including "2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride" (Ponder & Richards, 2010).
Analysis of Herbicide Toxicity
- A scientometric review focused on the toxicology and mutagenicity of the herbicide 2,4-D provides a comprehensive analysis of research trends, which may be relevant for understanding environmental and toxicological aspects related to chemical compounds used in agricultural settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemistry and Properties of Pyridine Derivatives
- A review on the chemistry and properties of pyridine derivatives, including their complexes, offers insights into their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This information may help in understanding the properties and potential applications of "this compound" (Boča, Jameson, & Linert, 2011).
Applications in Organic Chemistry
- The synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel highlights the importance of specific synthetic methodologies in pharmaceutical applications, potentially relevant to the synthesis and application of "this compound" (Saeed et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(pyridin-4-ylmethylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-1-3-9-4-2-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPVWSYBVOKJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)



![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)

![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)




